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Executive Summary: The designation "L803" in cancer research is ambiguous and primarily

refers to two distinct investigational compounds: L803-mts, a peptide-based inhibitor of

Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva), an Interleukin-15 (IL-15)

superagonist complex. While both have been explored for their anti-cancer properties, ALT-

803/N-803 has a significantly more extensive portfolio of preclinical and clinical research,

culminating in FDA approval for a specific oncology indication. This guide provides an in-depth

technical overview of the exploratory studies for both compounds, with a primary focus on the

more clinically advanced ALT-803/N-803.

Section 1: L803-mts - A GSK-3 Inhibitor
L803-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of

action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways

that govern cell proliferation, survival, and differentiation.

Mechanism of Action
GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key

component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.

[2][3] Inhibition of GSK-3 by L803-mts is hypothesized to suppress tumor growth by stabilizing

proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator

C/EBPα, leading to a reduction in the expression of proliferation-associated factors like E2F1.

[4][5]
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Preclinical Studies
The primary focus of L803-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of L803-mts in Prostate Cancer Models

Model System Treatment Key Findings Reference

TRAMP Mice L803-mts

Reduced incidence

and tumor burden in

prostate lobes.

[5]

Significantly reduced

BrdU incorporation in

prostatic intraepithelial

neoplasia (PIN) and

prostate cancer (PCa)

tissues.

[4][6]

PC-3 Prostate Cancer

Cells
L803-mts (100 µM)

Increased protein

stability of C/EBPα.
[7]

Experimental Protocols
Prostate Cancer Xenograft and TRAMP Mouse Models[4][5][7]

Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.

Animal Models:

Xenograft Model: 2 x 10^6 PC-3 or C4-2 cells were subcutaneously inoculated into the

rear flank of 6-week-old nude mice.

TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which

spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors

on tumor development.

Treatment Regimen:
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For the TRAMP model, at 10 weeks of age, mice were treated with L803-mts.

Endpoint Analysis:

Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP)

were monitored.

Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU

incorporation.

Protein expression and stability were analyzed by Western blotting.
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L803-mts Mechanism of Action

Section 2: ALT-803/N-803 (Anktiva) - An IL-15
Superagonist
ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex.

It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion

protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life

compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical

and clinical development in various cancers, leading to its approval by the U.S. Food and Drug

Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of

BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

Mechanism of Action
Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural

Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor

immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer

immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the

IL-2/IL-15 receptor βγ subunits on NK and T cells, triggering downstream signaling cascades,

primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine

production.[9][12]

Preclinical Studies
ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical

models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models
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Model System Treatment Key Findings Reference

Human PBMCs (in

vitro)
ALT-803 (0.5 nM)

Increased CD8+ T cell

counts by 3.0-fold and

NK cell counts by 2.8-

fold over 7 days.

[8]

ALT-803 (0.01 nM)

Promoted granzyme B

and perforin

expression in NK and

CD8+ T cells.

[8]

B16F10 Melanoma

(mice)
ALT-803 (0.2 mg/kg)

Significantly reduced

tumor volume

compared to IL-15.

[13]

CT26 Colon

Carcinoma (mice)
ALT-803 (0.2 mg/kg)

Significantly improved

survival compared to

IL-15.

[13]

GL261-luc

Glioblastoma (mice)
ALT-803

Prolonged survival

and induced long-term

immune memory.

[14]

Carcinogen-induced

Bladder Cancer (rats)

Intravesical ALT-803 +

BCG

Reduced tumor

burden by 46%

compared to control.

[15]

Intravesical ALT-803

alone

Reduced tumor

burden by 35%

compared to control.

[15]

Clinical Studies
The most significant clinical development of N-803 has been in non-muscle invasive bladder

cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)
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Patient
Cohort

Treatmen
t

Number
of
Patients

Complete
Respons
e (CR)
Rate

Median
Duration
of
Respons
e

Cystecto
my-Free
Rate at 12
months

Referenc
e

Carcinoma

in situ

(CIS)

N-803 +

BCG
83 71%

24.1

months
89% [16][17][18]

Papillary

Disease

N-803 +

BCG
77

57%

(disease-

free at 12

months)

- 95% [16][17][18]

Experimental Protocols
QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC[18][19]

Patient Population: Adult patients with histologically confirmed BCG-unresponsive, high-

grade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.

Treatment Regimen:

Induction Phase: Intravesical administration of 400 µg N-803 plus 50 mg BCG weekly for 6

weeks.

Maintenance Phase: Continued treatment for responders.

Primary Endpoints:

CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.

Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.

Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time

points.
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In Vitro NK Cell Activation Assay[12][20]

Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).

Target Cells: Cancer cell lines (e.g., K562, Cal27).

Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24

hours.

Analysis:

Cytotoxicity: Assessed using flow-based cytotoxicity assays.

Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow

cytometry.

Cytokine Secretion: Levels of IFN-γ and other cytokines in the culture supernatant

measured by ELISA or cytometric bead array.
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Signaling Pathway Experimental Workflow (In Vitro)
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The exploratory studies of compounds referred to as "L803" have led down two distinct paths in

cancer research. L803-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer

models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva),

an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types

and has achieved significant clinical success, particularly in non-muscle invasive bladder

cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical

data, clinical outcomes, and experimental approaches for both compounds, providing a

comprehensive resource for researchers and drug development professionals in the field of

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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